molecular formula C11H14BrNO2 B6642517 N-(2-bromo-5-methylphenyl)-2-methoxypropanamide

N-(2-bromo-5-methylphenyl)-2-methoxypropanamide

Cat. No.: B6642517
M. Wt: 272.14 g/mol
InChI Key: PWAMVGOURPSPPO-UHFFFAOYSA-N
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Description

N-(2-bromo-5-methylphenyl)-2-methoxypropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a bromine atom, a methyl group, and a methoxy group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide typically involves the reaction of 2-bromo-5-methylbenzoic acid with appropriate reagents to introduce the methoxy and amide functionalities. One common method involves the use of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) to reduce the carboxylic acid to the corresponding alcohol, followed by further reactions to introduce the methoxy and amide groups .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromo-5-methylphenyl)-2-methoxypropanamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-bromo-5-methylphenyl)-2-methoxypropanamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide involves its interaction with molecular targets and pathways within biological systems. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate biochemical pathways by inhibiting or activating specific molecular targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-methylbenzoic acid: A precursor in the synthesis of N-(2-bromo-5-methylphenyl)-2-methoxypropanamide.

    2-Bromo-5-methylphenylmethanol: Another related compound with similar structural features.

    2-Bromo-5-methylaniline: Shares the bromine and methyl groups but differs in its functional groups.

Uniqueness

This compound is unique due to the presence of both the methoxy and amide functionalities, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-bromo-5-methylphenyl)-2-methoxypropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO2/c1-7-4-5-9(12)10(6-7)13-11(14)8(2)15-3/h4-6,8H,1-3H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWAMVGOURPSPPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Br)NC(=O)C(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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